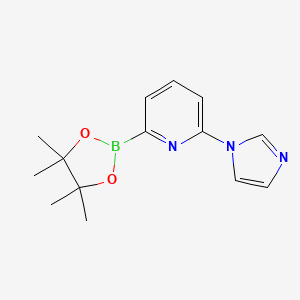
2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
The compound “2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a complex organic molecule that contains an imidazole ring and a pyridine ring, both of which are common structures in many biologically active compounds. The presence of the boron-containing dioxaborolane group suggests that this compound might be used in Suzuki-Miyaura cross-coupling reactions, a common method for creating carbon-carbon bonds in organic synthesis .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Studies
Synthesis and Characterization : Imidazo[1,2-a]pyridine derivatives, including those similar to the specified compound, have been synthesized and characterized, revealing their importance in chemical fields as core fragments of various drug molecules. For instance, the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a related compound, was accomplished through coupling reactions, demonstrating the feasibility of complex synthesis involving imidazole and pyridine derivatives (Chen et al., 2021).
Crystal Structure and DFT Studies : Studies involving compounds with structural similarities, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, have provided insights into the crystal structure and molecular dynamics of such compounds. These investigations enhance understanding of the molecular properties through techniques like X-ray diffraction and Density Functional Theory (DFT) (Liao et al., 2022).
Molecular Electrostatic Potential Analysis : Research on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which share functional groups with the specified compound, includes DFT analysis to investigate molecular electrostatic potential and physicochemical properties. This type of study provides a deeper understanding of the electronic properties and stability of such compounds (Huang et al., 2021).
Molecular Orbital Analysis and Reactivity Studies
Frontier Molecular Orbital (FMO) Analysis : Research into the vibrational properties of similar compounds, such as N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, includes FMO analysis to understand charge transfer interactions. This type of research contributes to knowledge about the reactivity and potential applications of these compounds in various fields (Chen et al., 2021).
Reactivity and Stability Assessments : The study of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a regioisomer of the specified compound, helps in understanding structural differences and their impact on chemical reactivity and stability. Such assessments are crucial for predicting the behavior of these compounds in various reactions and applications (Sopková-de Oliveira Santos et al., 2003).
Applications in Medicinal Chemistry
- Pharmaceutical Intermediates : Compounds like 3-pyrimidinylpyrazolo[1,5-a]pyridine, synthesized through Suzuki coupling involving similar dioxaborolane groups, demonstrate the utility of such compounds as intermediates in the synthesis of medicinally important compounds. This highlights the potential application of the specified compound in pharmaceutical research and development (Bethel et al., 2012).
Propriétés
IUPAC Name |
2-imidazol-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-12(17-11)18-9-8-16-10-18/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABHFJLOSGQKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671311 | |
| Record name | 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1163706-77-1 | |
| Record name | 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390965.png)
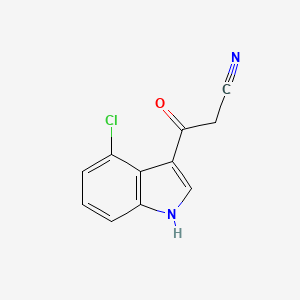
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea](/img/structure/B1390969.png)
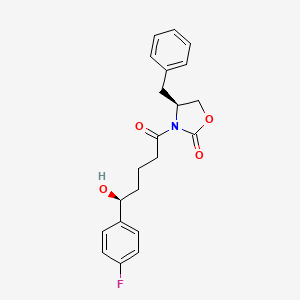
![5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid](/img/structure/B1390972.png)
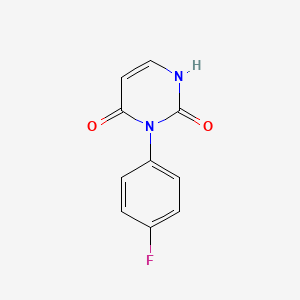
![5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1390975.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1390976.png)

![5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1390980.png)
![(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390982.png)
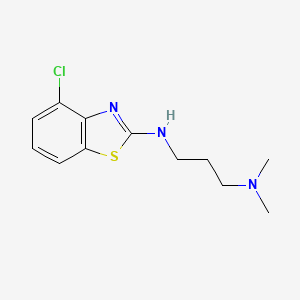
![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)
